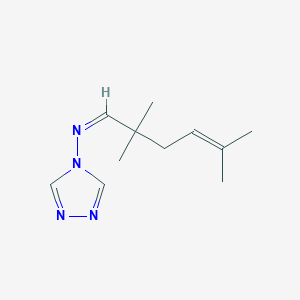

N-(2,2,5-trimethyl-4-hexen-1-ylidene)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The focus on N-(2,2,5-trimethyl-4-hexen-1-ylidene)-4H-1,2,4-triazol-4-amine and related compounds centers around their versatile applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds belong to the broader class of 1,2,4-triazoles, known for their biological activity and potential as pharmacophores in drug design.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of hydrazines with carbon disulfide or aldehydes. For example, Panchal and Patel (2011) described the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, showcasing a method that could be adapted for the synthesis of compounds like this compound (Ashvin D. Panchal & P. Patel, 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by X-ray crystallography, revealing insights into their conformation and the potential for intermolecular interactions. The detailed structural analysis helps in understanding the electronic properties and reactivity of these compounds. For instance, compounds synthesized by Ye Jiao et al. (2015) provide a basis for analyzing the structural aspects of triazole derivatives, including their crystal packing and hydrogen bonding patterns (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives encompasses a range of reactions, including nucleophilic substitution, cycloadditions, and more. These reactions are pivotal for further functionalization and application of these compounds in synthesis. For example, Shtaitz et al. (2023) explored the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, revealing the reactivity of such systems and potential pathways for further derivatization (Y. Shtaitz et al., 2023).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in different fields. These properties are determined using a variety of analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are essential for understanding the behavior of 1,2,4-triazole derivatives in chemical and biological systems. The study by Sancak et al. (2007) on the synthesis and properties of Cu(II), Ni(II), and Fe(II) complexes with a substituted 1,2,4-triazole Schiff base provides insight into the coordination chemistry and potential applications of these compounds (K. Sancak et al., 2007).

Applications De Recherche Scientifique

Antimicrobial Activities

Research conducted by Bektaş et al. (2010) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. They synthesized novel compounds from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, including structures related to the triazole class, and tested them for antimicrobial properties. Some of these compounds demonstrated good or moderate activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, triazole compounds have been investigated for their roles in facilitating various chemical reactions. For instance, the study by Sueda et al. (1996) examined the reversible ylide formation, specifically focusing on equilibrium between free alkylidenecarbenes and ethereal solvent−alkylidenecarbene complexes. This research sheds light on the complex behaviors of carbene derivatives in chemical reactions, offering insights into the development of new catalytic processes that could leverage the unique properties of triazole compounds (T. Sueda, T. Nagaoka, Satoru Goto, M. Ochiai, 1996).

Materials Science and Engineering

The study of triazole derivatives extends into materials science, where their properties are harnessed for developing novel materials. A notable application includes the synthesis of complexes that could be used in electronic and magnetic devices. The research by Schweinfurth et al. (2013) on electronic structures of octahedral Ni(II) complexes with "click" derived triazole ligands provides a comprehensive analysis of the coordination complexes of Ni(II) with triazole ligands. These compounds exhibit significant potential in the design of materials with specific electronic and magnetic properties, which are crucial for the advancement of technology in fields such as data storage and quantum computing (David Schweinfurth, J. Krzystek, I. Schapiro, S. Demeshko, Johannes E. M. N. Klein, J. Telser, A. Ozarowski, C. Su, F. Meyer, M. Atanasov, F. Neese, B. Sarkar, 2013).

Propriétés

IUPAC Name |

(Z)-2,2,5-trimethyl-N-(1,2,4-triazol-4-yl)hex-4-en-1-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-10(2)5-6-11(3,4)7-14-15-8-12-13-9-15/h5,7-9H,6H2,1-4H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCAQBVSYWOEC-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C=NN1C=NN=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(C)(C)/C=N\N1C=NN=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)